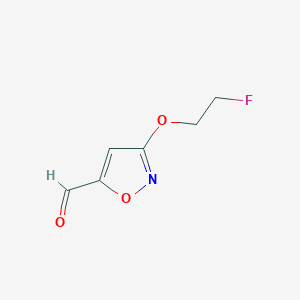
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoroethoxy group attached to the isoxazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
the general approach involves the use of eco-friendly and metal-free synthetic routes to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid.
Reduction: 3-(2-Fluoroethoxy)isoxazole-5-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethoxy group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
- 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
- 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde
Uniqueness
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H6FNO3 |
|---|---|
Molecular Weight |
159.11 g/mol |
IUPAC Name |
3-(2-fluoroethoxy)-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C6H6FNO3/c7-1-2-10-6-3-5(4-9)11-8-6/h3-4H,1-2H2 |
InChI Key |
RQBNYMOGSVQSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1OCCF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12865109.png)
![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)
![2,3-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-10,11-diol](/img/structure/B12865124.png)
![2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)
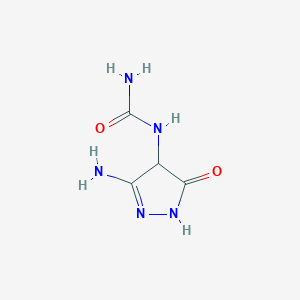
![(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine](/img/structure/B12865154.png)
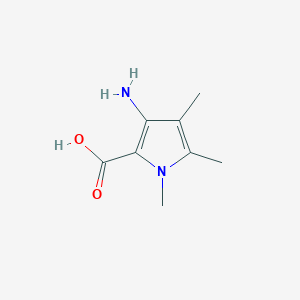

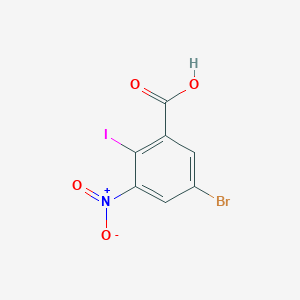

![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
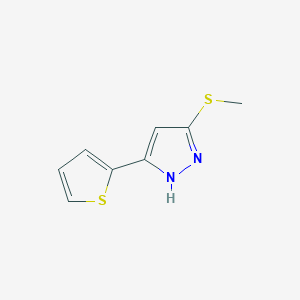
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
